molecular formula C6H6N2O2 B044866 5-Amino-2-pyridinecarboxylic acid CAS No. 114849-40-0

5-Amino-2-pyridinecarboxylic acid

Cat. No. B044866
M. Wt: 138.12 g/mol
InChI Key: WDJARUKOMOGTHA-UHFFFAOYSA-N
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Description

5-Amino-2-pyridinecarboxylic acid (APC) is a compound that belongs to the pyridinecarboxylic acid family. It is a white crystalline powder that is soluble in water and ethanol. APC has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Amino-2-pyridinecarboxylic acid is not fully understood. However, it has been suggested that 5-Amino-2-pyridinecarboxylic acid may act as an antioxidant and a scavenger of free radicals. 5-Amino-2-pyridinecarboxylic acid has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

5-Amino-2-pyridinecarboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-Amino-2-pyridinecarboxylic acid has been shown to reduce oxidative stress and inflammation, which are associated with the development of various diseases. 5-Amino-2-pyridinecarboxylic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Amino-2-pyridinecarboxylic acid in lab experiments is its ability to form coordination compounds with metal ions, which can be useful in the field of catalysis. However, one of the limitations of using 5-Amino-2-pyridinecarboxylic acid is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-Amino-2-pyridinecarboxylic acid. One direction is to further investigate its potential applications in the field of catalysis. Another direction is to study its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-2-pyridinecarboxylic acid and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-Amino-2-pyridinecarboxylic acid can be achieved through various methods, including the reaction of 2,5-dihydroxypyridine with ammonia and carbon dioxide, or the reaction of 2,5-dichloropyridine with ammonia and carbon monoxide. Another method involves the reaction of 2,5-dimethylpyridine with sodium cyanide and carbon dioxide. The yield of 5-Amino-2-pyridinecarboxylic acid from these methods ranges from 40% to 70%.

Scientific Research Applications

5-Amino-2-pyridinecarboxylic acid has been widely used in scientific research due to its unique properties, such as its ability to form coordination compounds with metal ions and its potential applications in the field of catalysis. 5-Amino-2-pyridinecarboxylic acid has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJARUKOMOGTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400359
Record name 5-Amino-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridine-2-carboxylic acid

CAS RN

24242-20-4
Record name 5-Aminopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24242-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyridine-2-carboxylic acid
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